3,4-Diaminobutan-1-ol 3,4-Diaminobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 98021-21-7
VCID: VC8336321
InChI: InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2
SMILES: C(CO)C(CN)N
Molecular Formula: C4H12N2O
Molecular Weight: 104.15 g/mol

3,4-Diaminobutan-1-ol

CAS No.: 98021-21-7

Cat. No.: VC8336321

Molecular Formula: C4H12N2O

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diaminobutan-1-ol - 98021-21-7

Specification

CAS No. 98021-21-7
Molecular Formula C4H12N2O
Molecular Weight 104.15 g/mol
IUPAC Name 3,4-diaminobutan-1-ol
Standard InChI InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2
Standard InChI Key WIYMETYMVDXKRR-UHFFFAOYSA-N
SMILES C(CO)C(CN)N
Canonical SMILES C(CO)C(CN)N

Introduction

Structural and Molecular Characteristics

3,4-Diaminobutan-1-ol belongs to the class of alkanolamines, featuring a hydroxyl group at carbon 1 and amino groups at carbons 3 and 4. Its molecular formula, C4H12N2O\text{C}_4\text{H}_{12}\text{N}_2\text{O}, corresponds to a molecular weight of 104.15 g/mol. The compound’s IUPAC name, 3,4-diaminobutan-1-ol, reflects its substitution pattern, while its stereoisomer, (3R)-3,4-diaminobutan-1-ol, introduces chirality at carbon 3, significantly influencing its interactions in biological systems.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar solvents
pKa (Amino groups)~9-10 (estimated)

The compound’s solubility in polar solvents like water and ethanol facilitates its use in aqueous reaction systems, while its amino groups (pKa910\text{pKa} \approx 9-10) enable participation in acid-base reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the catalytic hydrogenation of 3,4-dinitrobutan-1-ol using hydrogen gas (H2\text{H}_2) in the presence of a palladium catalyst. This reaction proceeds under mild conditions (room temperature, atmospheric pressure) and achieves high yields:

3,4-Dinitrobutan-1-ol+3H2Pd/C3,4-Diaminobutan-1-ol+2H2O\text{3,4-Dinitrobutan-1-ol} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{3,4-Diaminobutan-1-ol} + 2\text{H}_2\text{O}

Alternative methods include:

  • Reductive Amination: Utilizing ammonia and reducing agents to functionalize carbonyl precursors.

  • Enzymatic Resolution: Employing lipases or esterases to isolate enantiomerically pure (3R)-3,4-diaminobutan-1-ol.

Industrial Manufacturing

Industrial production scales the hydrogenation process, optimizing parameters such as catalyst loading (0.5–2% Pd by weight), hydrogen pressure (1–5 atm), and reaction time (4–12 hours) to maximize yield (>85%) and purity (>98%). Continuous-flow reactors are increasingly adopted to enhance efficiency and reduce costs.

Chemical Reactivity and Derivatives

Oxidation Reactions

3,4-Diaminobutan-1-ol undergoes oxidation to form oxo derivatives. For example, treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions yields 3,4-diaminobutanoic acid:

C4H12N2O+KMnO4C4H10N2O2+MnO2+H2O\text{C}_4\text{H}_{12}\text{N}_2\text{O} + \text{KMnO}_4 \rightarrow \text{C}_4\text{H}_{10}\text{N}_2\text{O}_2 + \text{MnO}_2 + \text{H}_2\text{O}

This reaction is critical for generating intermediates in peptide synthesis.

Substitution Reactions

The amino groups participate in nucleophilic substitution with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives. Under basic conditions, these reactions proceed via an SN2\text{S}_\text{N}2 mechanism:

C4H12N2O+CH3INaOHC5H14N2O+NaI\text{C}_4\text{H}_{12}\text{N}_2\text{O} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{C}_5\text{H}_{14}\text{N}_2\text{O} + \text{NaI}

Such derivatives are pivotal in synthesizing surfactants and polymer precursors.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s amino and hydroxyl groups facilitate hydrogen bonding with enzymatic active sites. Studies demonstrate its inhibition of fungal enzymes involved in secondary metabolite biosynthesis, potentially disrupting mycotoxin production.

Cytotoxic Effects

Derivatives of 3,4-diaminobutan-1-ol exhibit cytotoxicity against cancer cell lines, notably through PARP-1 inhibition. For instance, N-methyl-N-phenylputrescine, synthesized from this compound, induces apoptosis in HeLa cells with an IC50\text{IC}_{50} of 12.5 µM.

CompoundYield (%)Cytotoxicity (IC50\text{IC}_{50})
N-Methyl-N-phenylputrescine7812.5 µM
N-Ethyl-N-(4-methylphenyl)8318.2 µM

Industrial and Research Applications

Polymer Chemistry

3,4-Diaminobutan-1-ol serves as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its incorporation into polyurethane foams improves flame retardancy by 30% compared to conventional diamines.

Pharmaceutical Intermediates

The compound is a key chiral building block in synthesizing β-lactam antibiotics and antiviral agents. Its stereochemical purity (>99% ee) is critical for ensuring drug efficacy and reducing side effects.

Agricultural Chemistry

Derivatives functionalized with thiourea groups act as plant growth regulators, increasing crop yields by 15–20% in trials with wheat and rice.

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